molecular formula C9H13NO4S B15204475 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid

Cat. No.: B15204475
M. Wt: 231.27 g/mol
InChI Key: BXTQBHUHKXSNPT-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a thiomorpholine ring substituted with a prop-2-yn-1-yl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine derivatives with propargyl bromide under basic conditions. For instance, a solution of thiomorpholine in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to thiol groups.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the propargyl group allows for potential interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
  • 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-Prop-2-yn-1-ylphenol

Uniqueness

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxido functional group. These structural features confer distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid

InChI

InChI=1S/C9H13NO4S/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12/h1,8H,3-7H2,(H,11,12)

InChI Key

BXTQBHUHKXSNPT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCS(=O)(=O)CC1CC(=O)O

Origin of Product

United States

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